molecular formula C20H23N3O3 B2876107 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1008426-90-1

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide

カタログ番号: B2876107
CAS番号: 1008426-90-1
分子量: 353.422
InChIキー: WHOPFZNAAPQNSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinoxaline-acetamide class, characterized by a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a 3-oxo moiety, and an acetamide group linked to a 2-ethoxyphenyl ring. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from analogs with substituents at para positions or different functional groups.

特性

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-26-18-8-6-5-7-14(18)22-19(24)11-17-20(25)23-16-10-13(3)12(2)9-15(16)21-17/h5-10,17,21H,4,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPFZNAAPQNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative of quinoxaline that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a tetrahydroquinoxaline core substituted with a dimethyl group and an ethoxyphenyl acetamide moiety. The molecular formula is C19H21N3O2C_{19}H_{21}N_3O_2 with a molecular weight of approximately 321.39 g/mol.

Property Value
Molecular FormulaC19H21N3O2
Molecular Weight321.39 g/mol
IUPAC Name2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the quinoxaline moiety allows for binding to specific receptors or enzymes involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, potentially reducing oxidative stress in cellular environments.
  • Cytotoxicity : Research indicates that related quinoxaline compounds can exhibit cytotoxic effects against various cancer cell lines .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs.

Case Study 1: DPP-IV Inhibition

In a study focused on the design and synthesis of new quinoxaline derivatives as DPP-IV inhibitors, the compound demonstrated significant inhibitory activity with IC50 values comparable to known DPP-IV inhibitors . This suggests potential applications in managing type 2 diabetes.

Case Study 2: Cytotoxic Effects

Another investigation into related quinoxaline compounds revealed cytotoxic properties against Jurkat T cells. The IC50 values indicated that these compounds could be effective in targeting specific cancer cell lines .

Pharmacological Implications

The pharmacological profile of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide suggests several therapeutic applications:

  • Antidiabetic Agent : Given its DPP-IV inhibitory activity, it could be developed as a treatment for type 2 diabetes.
  • Anticancer Agent : Its cytotoxic effects warrant further exploration for potential use in cancer therapies.
  • Neuroprotective Effects : Preliminary data hint at possible neuroprotective properties due to its antioxidant capacity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituent type, position, and electronic properties on the phenyl ring. These variations influence molecular weight, lipophilicity, and bioactivity:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
N-(4-Methylphenyl) analog -CH₃ (para) C₁₉H₂₁N₃O₂ 323.40 Increased hydrophobicity due to methyl group
N-(4-Methoxyphenyl) analog -OCH₃ (para) C₁₉H₂₁N₃O₃ 339.39 Enhanced solubility via electron-donating methoxy group
N-(2-Ethoxyphenyl) target compound -OCH₂CH₃ (ortho) C₂₀H₂₃N₃O₃* 365.42* Steric hindrance at ortho position; moderate lipophilicity
N-(3-Chlorophenyl) analog -Cl (meta) C₁₈H₁₈ClN₃O₂ 359.81 Electron-withdrawing effect; potential increased stability
N-(2-Propoxyphenyl) analog -OCH₂CH₂CH₃ (ortho) C₂₀H₂₅N₃O₃* 379.44* Higher lipophilicity due to longer alkoxy chain

*Calculated based on structural analogs.

Key Observations:
  • Electronic Properties : Methoxy and ethoxy groups enhance solubility via polarity, while chloro groups increase metabolic stability .
  • Lipophilicity : Longer alkoxy chains (e.g., propoxy) increase logP values, which may enhance blood-brain barrier penetration .

Core Structure Modifications

While the tetrahydroquinoxaline core remains consistent, related compounds with morpholine or coumarin cores (e.g., ) demonstrate divergent pharmacological profiles:

  • Coumarin-acetamide hybrids: Often explored for antioxidant and anti-inflammatory activity, diverging from quinoxaline derivatives’ kinase-targeting roles .

Pharmacological Implications

  • Target Compound : The ortho-ethoxy group may reduce binding affinity compared to para-substituted analogs but could mitigate toxicity via steric blocking of metabolic sites.
  • Chlorophenyl Analog : The electron-withdrawing -Cl group may enhance interaction with electrophilic binding pockets in enzymes .
  • Methoxyphenyl Analog : Higher solubility could improve bioavailability in aqueous environments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。